4-p-Tolyl[1,2,4]triazole-3,5-dione
Overview
Description
4-p-Tolyl[1,2,4]triazole-3,5-dione, also known as 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD), is an azodicarbonyl compound . PTAD is one of the strongest dienophiles and reacts rapidly with dienes in Diels-Alder reactions . The most prominent use of PTAD was the first synthesis of prismane in 1973 .
Synthesis Analysis
The compound was first synthesized in 1894 by Johannes Thiele and O. Stange . The oxidation of 4-Phenylurazol with lead tetroxide in sulfuric acid yielded small quantities of the substance . It took until 1971 when a practical synthesis was published. The synthesis starts from hydrazine and diethyl carbonate .Molecular Structure Analysis
The NBO atomic charges, frontier molecular orbitals properties, and dipole moments are calculated at SMD/M06-2X/6–311++G (d,p) level .Physical And Chemical Properties Analysis
4-p-Tolyl[1,2,4]triazole-3,5-dione has a molar mass of 175.15 and appears as a red solid . Its melting point is 165 °C (329 °F; 438 K) .Scientific Research Applications
Anticancer Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: 1,2,4-triazole derivatives, including 4-p-Tolyl[1,2,4]triazole-3,5-dione, have been synthesized and evaluated as potential anticancer agents . These compounds have shown promising cytotoxic activity against various human cancer cell lines .
- Methods of Application: The compounds were synthesized and their structures confirmed by spectroscopic techniques. Their cytotoxic activities were evaluated using the MTT assay against three human cancer cell lines .
- Results: Compounds showed promising cytotoxic activity lower than 12 μM against the Hela cell line .
Oxidation of Thiols to Disulfides
- Scientific Field: Organic Chemistry
- Application Summary: 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) can be used as an efficient and selective reagent for the oxidation of thiols to disulfides .
- Methods of Application: PTAD is used as a dehydrogenating agent in the synthesis of annulated dihydropyridazines .
- Results: The reaction results in the formation of disulfides from thiols .
Diels-Alder Reactions
- Scientific Field: Organic Chemistry
- Application Summary: PTAD is one of the strongest dienophiles and reacts rapidly with dienes in Diels-Alder reactions .
- Methods of Application: PTAD is used as a dienophile in Diels-Alder reactions .
- Results: The most prominent use of PTAD was the first synthesis of prismane in 1973 .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(4-methylphenyl)-1,2,4-triazole-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c1-6-2-4-7(5-3-6)12-8(13)10-11-9(12)14/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMWFABJLXYBSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)N=NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375283 | |
Record name | 4-p-tolyl[1,2,4]triazole-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-p-Tolyl[1,2,4]triazole-3,5-dione | |
CAS RN |
72708-83-9 | |
Record name | 4-p-tolyl[1,2,4]triazole-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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